molecular formula C4H3BF3KS B1417927 Potassium 2-Thienyltrifluoroborate CAS No. 906674-55-3

Potassium 2-Thienyltrifluoroborate

Cat. No. B1417927
CAS RN: 906674-55-3
M. Wt: 190.04 g/mol
InChI Key: LXOCUYMZBWNQQS-UHFFFAOYSA-N
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Description

Potassium 2-Thienyltrifluoroborate is a chemical compound with the CAS Number: 906674-55-3. It has a molecular weight of 191.05 . The IUPAC name for this compound is potassium trifluoro (1H-1lambda3-thiophen-2-yl)borate .


Molecular Structure Analysis

The InChI code for Potassium 2-Thienyltrifluoroborate is 1S/C4H4BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3,9H;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As mentioned earlier, Potassium 2-Thienyltrifluoroborate is a palladium-catalyzed cross-coupling agent that reacts with aryl, vinyl, or alkynyl halides to form new C-C bonds.


Physical And Chemical Properties Analysis

Potassium 2-Thienyltrifluoroborate is a crystal - powder with a color ranging from white to very pale yellow .

Scientific Research Applications

Organic Synthesis

Potassium 2-Thienyltrifluoroborate is widely used in organic chemistry for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , where it acts as a coupling agent to form carbon-carbon bonds . This reaction is pivotal for constructing biaryl compounds, which are core structures in many pharmaceuticals and organic materials.

Environmental Science

Lastly, the compound finds application in environmental science, where thiophene derivatives are investigated for their ability to remove heavy metals and organic pollutants from water, contributing to water purification technologies.

Each of these applications leverages the unique chemical properties of Potassium 2-Thienyltrifluoroborate, demonstrating its importance and versatility in scientific research. The compound’s ability to participate in various chemical reactions and its role as a precursor to thiophene derivatives underpin its widespread use across multiple disciplines.

Safety and Hazards

The safety information for Potassium 2-Thienyltrifluoroborate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

Potassium 2-Thienyltrifluoroborate has been identified as a promising functional additive for high-voltage and high-energy-density lithium metal batteries . Its ability to stabilize interfaces and improve cyclic performance makes it a valuable component in the development of these batteries .

Mechanism of Action

Target of Action

Potassium 2-Thienyltrifluoroborate (2-TFBP) primarily targets the interface of active materials in high-performance lithium-ion batteries, specifically the olivine LiFe 1-x Mn x PO4 (0 < x < 1, LFMP) material . This material combines the high safety of LiFePO4 and the high energy density of LiMnPO4 .

Mode of Action

2-TFBP interacts with its target by stabilizing the interface of the active materials. It does this by having a higher highest occupied molecular orbit (HOMO) energy and its thiophene group can be electropolymerized above 4.4 V vs. Li/Li+ for generating a uniform cathode electrolyte interphase (CEI) with poly-thiophene . This interaction results in a stable material structure and suppresses the decomposition of electrolytes .

Biochemical Pathways

The primary biochemical pathway affected by 2-TFBP is the charge-discharge process of lithium-ion batteries. Poor interface stability of active materials leads to capacity decay, which prevents its commercial application . The introduction of 2-TFBP as an electrolyte additive stabilizes the interface, thereby enhancing the performance of the battery .

Pharmacokinetics

Specifically, it improves the cyclic performance of the battery .

Result of Action

The result of 2-TFBP’s action is a significant improvement in the performance of lithium-ion batteries. After 200 cycles, the capacity retention remains at 83.78% in the electrolyte containing 0.2% 2-TFBP, while the capacity retention without 2-TFBP addition is only 53.94% . This demonstrates the effectiveness of 2-TFBP in enhancing the performance of lithium-ion batteries.

Action Environment

The action of 2-TFBP is influenced by the electrochemical environment of the lithium-ion battery. Specifically, 2-TFBP promotes the deposition/exfoliation of Li+ at anode-electrolyte interfaces and regulates Li deposition by K+ cations through the electrostatic mechanism . This suggests that the electrochemical environment plays a crucial role in the efficacy and stability of 2-TFBP’s action.

properties

IUPAC Name

potassium;trifluoro(thiophen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3S.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOCUYMZBWNQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CS1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659838
Record name Potassium trifluoro(thiophen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-Thienyltrifluoroborate

CAS RN

906674-55-3
Record name Borate(1-), trifluoro-2-thienyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906674-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(thiophen-2-yl)borate(1-)
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URL https://comptox.epa.gov/dashboard/DTXSID80659838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-thiophenetrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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